molecular formula C15H20ClF3N2O B2972705 N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride CAS No. 2416229-49-5

N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride

Cat. No.: B2972705
CAS No.: 2416229-49-5
M. Wt: 336.78
InChI Key: BINFQGYDYPWPHV-HOMQSWHASA-N
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Description

N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride is a fluorinated benzamide derivative featuring a cyclohexylaminomethyl group and a hydrochloride salt. Its structure combines a benzamide core with strategic fluorine substitutions (difluoromethyl at position 5 and fluorine at position 2) and a conformationally flexible cyclohexyl scaffold. The hydrochloride salt enhances solubility, a common strategy in drug development to improve bioavailability .

Properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O.ClH/c16-13-6-3-10(14(17)18)7-12(13)15(21)20-11-4-1-9(8-19)2-5-11;/h3,6-7,9,11,14H,1-2,4-5,8,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCDPOPDSQQWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)C2=C(C=CC(=C2)C(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 2-Fluoro-N-[5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide (CAS: 879041-73-3)

  • Key Features :
    • Contains a benzoxazole heterocycle instead of a cyclohexyl group.
    • Single fluorine at position 2 on the benzamide.
    • Molecular Weight: ~350–400 g/mol (estimated).

Structural Analog 2: N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride (EN300-26675688)

  • Key Features: Aromatic phenyl ring with aminomethyl and fluorine substituents. Dihydrobenzofuran moiety. Molecular Formula: C18H26ClFN2O3; Molecular Weight: 372.87 g/mol .
  • Comparison :
    • The dihydrobenzofuran group provides partial saturation, balancing rigidity and solubility, whereas the target compound’s cyclohexyl group offers full conformational flexibility.
    • The single fluorine substitution on the phenyl ring contrasts with the dual fluorine substitutions (difluoromethyl and fluoro) in the target, which may confer stronger hydrogen-bonding interactions .

Structural Analog 3: N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazine derivatives

  • Key Features: Hydrazine backbone with trifluoromethyl and chloro substituents. Synthesized via HCl-catalyzed condensation in ethanol .
  • Comparison :
    • The hydrazine core differs significantly from the benzamide scaffold, reducing direct comparability.
    • The use of HCl in synthesis parallels the hydrochloride salt formation in the target compound, suggesting shared purification strategies .

Physicochemical and Pharmacokinetic Insights

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~400–450 g/mol (based on structural analogs). The cyclohexyl group and hydrochloride salt likely improve aqueous solubility compared to purely aromatic analogs .
  • Analogs : Molecular weights range from 350–413 g/mol, with solubility influenced by heterocycles (e.g., benzoxazole reduces solubility, dihydrobenzofuran enhances it) .

Fluorine Substitutions

  • The target’s 5-(difluoromethyl)-2-fluoro pattern increases electronegativity and metabolic stability compared to analogs with single fluorine substitutions (e.g., CAS: 879041-73-3) .

Tabulated Comparison

Parameter Target Compound Analog 1 (CAS: 879041-73-3) Analog 2 (EN300-26675688)
Core Structure Benzamide + cyclohexylaminomethyl Benzamide + benzoxazole Benzamide + dihydrobenzofuran
Fluorine Substituents 5-(difluoromethyl), 2-fluoro 2-fluoro 2-fluoro (phenyl ring)
Molecular Weight ~400–450 g/mol (estimated) ~350–400 g/mol 372.87 g/mol
Solubility High (hydrochloride salt) Moderate (heterocycle) Moderate-high (partial saturation)
Synthetic Method Amide coupling + HCl salt formation Condensation + recrystallization Amide coupling + HCl salt

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